N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide SCH-351591 is an aromatic amide resulting from the formal condensation of the carboxy group of 8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid with the primary amino group of 3,5-dichloropyridin-4-amine 1-oxide. It is a potent inhibitor of phosphodiesterase IV (PDE4). It has a role as a phosphodiesterase IV inhibitor. It is a member of pyridine N-oxides, a chloropyridine, a monocarboxylic acid amide, a member of quinolines, an aromatic ether, an aromatic amide and an organofluorine compound.
Brand Name: Vulcanchem
CAS No.: 444659-43-2
VCID: VC0542769
InChI: InChI=1S/C17H10Cl2F3N3O3/c1-28-12-4-2-9(8-3-5-13(17(20,21)22)23-14(8)12)16(26)24-15-10(18)6-25(27)7-11(15)19/h2-7,27H,1H3
SMILES: COC1=C2C(=C(C=C1)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C=CC(=N2)C(F)(F)F
Molecular Formula: C17H10Cl2F3N3O3
Molecular Weight: 432.2 g/mol

N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide

CAS No.: 444659-43-2

Inhibitors

VCID: VC0542769

Molecular Formula: C17H10Cl2F3N3O3

Molecular Weight: 432.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide - 444659-43-2

CAS No. 444659-43-2
Product Name N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide
Molecular Formula C17H10Cl2F3N3O3
Molecular Weight 432.2 g/mol
IUPAC Name N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-8-methoxy-2-(trifluoromethyl)quinoline-5-carboxamide
Standard InChI InChI=1S/C17H10Cl2F3N3O3/c1-28-12-4-2-9(8-3-5-13(17(20,21)22)23-14(8)12)16(26)24-15-10(18)6-25(27)7-11(15)19/h2-7,27H,1H3
Standard InChIKey RUOGJYKOQBFJIG-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C=CC(=N2)C(F)(F)F
Canonical SMILES COC1=C2C(=C(C=C1)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C=CC(=N2)C(F)(F)F
Appearance Solid powder
Description SCH-351591 is an aromatic amide resulting from the formal condensation of the carboxy group of 8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid with the primary amino group of 3,5-dichloropyridin-4-amine 1-oxide. It is a potent inhibitor of phosphodiesterase IV (PDE4). It has a role as a phosphodiesterase IV inhibitor. It is a member of pyridine N-oxides, a chloropyridine, a monocarboxylic acid amide, a member of quinolines, an aromatic ether, an aromatic amide and an organofluorine compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinolinecarboxamide
SCH 351591
SCH-351591
SCH351591
Reference 1: Kuang R, Shue HJ, Xiao L, Blythin DJ, Shih NY, Chen X, Gu D, Schwerdt J, Lin L, Ting PC, Cao J, Aslanian R, Piwinski JJ, Prelusky D, Wu P, Zhang J, Zhang X, Celly CS, Billah M, Wang P. Discovery of oxazole-based PDE4 inhibitors with picomolar potency. Bioorg Med Chem Lett. 2012 Apr 1;22(7):2594-7. doi: 10.1016/j.bmcl.2012.01.115. Epub 2012 Feb 14. PubMed PMID: 22401864.
2: Weaver JL, Zhang J, Knapton A, Miller T, Espandiari P, Smith R, Gu YZ, Snyder RD. Early events in vascular injury in the rat induced by the phosphodiesterase IV inhibitor SCH 351591. Toxicol Pathol. 2010 Aug;38(5):738-44. doi: 10.1177/0192623310374331. Epub 2010 Jun 28. PubMed PMID: 20585143.
3: Losco PE, Poulet FM, Kaminska-McNamara GZ, Klein MF. Myocardial and reproductive system toxicity of SCH 351591, a selective phosphodiesterase-4 inhibitor, in CD-1 mice. Toxicol Pathol. 2010 Jun;38(4):568-82. doi: 10.1177/0192623310370463. Epub 2010 May 11. PubMed PMID: 20460440.
4: Weaver JL, Snyder R, Knapton A, Herman EH, Honchel R, Miller T, Espandiari P, Smith R, Gu YZ, Goodsaid FM, Rosenblum IY, Sistare FD, Zhang J, Hanig J. Biomarkers in peripheral blood associated with vascular injury in Sprague-Dawley rats treated with the phosphodiesterase IV inhibitors SCH 351591 or SCH 534385. Toxicol Pathol. 2008 Oct;36(6):840-9. doi: 10.1177/0192623308322310. Epub 2008 Sep 5. PubMed PMID: 18776166.
5: Zhang J, Snyder RD, Herman EH, Knapton A, Honchel R, Miller T, Espandiari P, Goodsaid FM, Rosenblum IY, Hanig JP, Sistare FD, Weaver JL. Histopathology of vascular injury in Sprague-Dawley rats treated with phosphodiesterase IV inhibitor SCH 351591 or SCH 534385. Toxicol Pathol. 2008 Oct;36(6):827-39. doi: 10.1177/0192623308322308. Epub 2008 Sep 5. PubMed PMID: 18776163.
6: Bian H, Zhang J, Wu P, Varty LA, Jia Y, Mayhood T, Hey JA, Wang P. Differential type 4 cAMP-specific phosphodiesterase (PDE4) expression and functional sensitivity to PDE4 inhibitors among rats, monkeys and humans. Biochem Pharmacol. 2004 Dec 1;68(11):2229-36. PubMed PMID: 15498513.
7: Losco PE, Evans EW, Barat SA, Blackshear PE, Reyderman L, Fine JS, Bober LA, Anthes JC, Mirro EJ, Cuss FM. The toxicity of SCH 351591, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys. Toxicol Pathol. 2004 May-Jun;32(3):295-308. PubMed PMID: 15204971.
8: Billah MM, Cooper N, Minnicozzi M, Warneck J, Wang P, Hey JA, Kreutner W, Rizzo CA, Smith SR, Young S, Chapman RW, Dyke H, Shih NY, Piwinski JJ, Cuss FM, Montana J, Ganguly AK, Egan RW. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. J Pharmacol Exp Ther. 2002 Jul;302(1):127-37. PubMed PMID: 12065709.
9: Billah M, Cooper N, Cuss F, Davenport RJ, Dyke HJ, Egan R, Ganguly A, Gowers L, Hannah DR, Haughan AF, Kendall HJ, Lowe C, Minnicozzi M, Montana JG, Naylor R, Oxford J, Peake JC, Piwinski JJ, Runcie KA, Sabin V, Sharpe A, Shih NY, Warneck JB. Synthesis and profile of SCH351591, a novel PDE4 inhibitor. Bioorg Med Chem Lett. 2002 Jun 17;12(12):1621-3. PubMed PMID: 12039576.
PubChem Compound 9802841
Last Modified Nov 11 2021
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